molecular formula C4H8OS3 B14700796 1,2,5-Trithiepane 5-oxide CAS No. 22809-86-5

1,2,5-Trithiepane 5-oxide

Cat. No.: B14700796
CAS No.: 22809-86-5
M. Wt: 168.3 g/mol
InChI Key: PIIRICGUEIZSSX-UHFFFAOYSA-N
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Description

1,2,5-Trithiepane 5-oxide is a cyclic sulfur-containing compound of significant interest in the field of chemical threat detection and environmental analysis. It is primarily recognized as a diagnostic environmental degradation product of sulfur mustard (HD), a chemical warfare agent . Research is focused on its detection and analysis in environmental samples, such as seawater and sediments, to support monitoring programs in areas impacted by historical munitions dumping . The analytical determination of this compound and related HD degradation products typically employs techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) detection . As a key reference standard, this compound enables researchers to develop and validate sensitive methods for the trace-level identification of hazardous agent breakdown, contributing to environmental safety and security. This product is intended for research use by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trithiepane 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS3/c5-8-3-1-6-7-2-4-8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRICGUEIZSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570880
Record name 1,2,5lambda~4~-Trithiepan-5-one
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URL https://comptox.epa.gov/dashboard/DTXSID10570880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22809-86-5
Record name 1,2,5lambda~4~-Trithiepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,5 Trithiepane and Directed Oxidation to 5 Oxide

Strategies for the Formation of the 1,2,5-Trithiepane (B15176187) Ring System

The synthesis of the 1,2,5-trithiepane core relies on the strategic formation of multiple carbon-sulfur bonds to construct the seven-membered ring. Various approaches have been explored, ranging from classical ring-closure reactions to biosynthetic pathways.

Ring Closure via Reactions of Sulfur Precursors

A primary strategy for forming the 1,2,5-trithiepane ring involves the cyclization of acyclic precursors containing the necessary carbon and sulfur atoms.

While a direct, well-documented synthesis of 1,2,5-trithiepane from thiiranes and bis(trimethylsilyl) sulfide (B99878) is not extensively reported in readily available literature, the general reactivity of these precursors suggests a plausible synthetic route. Thiiranes, or episulfides, are three-membered rings containing a sulfur atom and are known to undergo ring-opening reactions with nucleophiles. Bis(trimethylsilyl) sulfide can serve as a source of the sulfide ion. The proposed reaction would likely involve the ring-opening of two equivalents of a suitable thiirane, such as ethylene (B1197577) sulfide, by the sulfide anion generated from bis(trimethylsilyl) sulfide, followed by an intramolecular cyclization to form the seven-membered ring. This approach, however, remains a theoretical pathway requiring further experimental validation.

A more established method for the synthesis of the 1,2,5-trithiepane ring system involves the reaction of a bis(2-chloroalkyl) sulfide with a sulfide source. Specifically, the reaction of bis(2-chloroethyl) sulfide with sodium sulfide or sodium disulfide can lead to the formation of the seven-membered ring. wikipedia.org In this reaction, the sulfide or disulfide anion acts as a nucleophile, displacing the chloride ions in a double intramolecular substitution reaction to close the ring. The reaction conditions, such as solvent and temperature, play a crucial role in favoring the formation of the desired seven-membered ring over polymerization or other side reactions.

Table 1: Synthesis of 1,2,5-Trithiepane via Nucleophilic Substitution

Reactant 1Reactant 2ProductReference
Bis(2-chloroethyl) sulfideSodium disulfide1,2,5-Trithiepane

Note: Specific reaction conditions and yields are not always detailed in the available literature and can vary.

The condensation reaction between formaldehyde (B43269) and hydrogen sulfide is a well-known method for the synthesis of sulfur-containing heterocycles. wikipedia.org While this reaction is most commonly associated with the formation of the six-membered ring, 1,3,5-trithiane, modifications to the reaction conditions and the use of appropriate templates or catalysts could potentially lead to the formation of the seven-membered 1,2,5-trithiepane ring. This would likely involve the controlled condensation of two formaldehyde units with three sulfur atoms. However, specific and reliable procedures for the direct synthesis of 1,2,5-trithiepane through this pathway are not prominently described in the scientific literature, suggesting that controlling the ring size to favor the seven-membered structure is a significant challenge.

Biosynthetic Pathways and Oxidative Coupling Processes

In nature, complex sulfur-containing compounds are often synthesized through intricate biosynthetic pathways involving enzymatic reactions. While the direct biosynthesis of 1,2,5-trithiepane itself is not fully elucidated, the study of related fungal metabolites provides insights into potential pathways. Fungi are known to produce a variety of cyclic polysulfides, and their biosynthesis often involves oxidative coupling of thiol-containing precursors. nih.govrsc.orgnih.gov For instance, the biosynthesis of other cyclic sulfur compounds in fungi often starts from amino acids like cysteine and involves a series of enzymatic steps to construct the carbon-sulfur backbone. Oxidative processes, catalyzed by specific enzymes, are then responsible for the formation of disulfide and polysulfide linkages, leading to the final cyclic structure. It is plausible that a similar enzymatic machinery could be responsible for the biosynthesis of 1,2,5-trithiepane in certain organisms.

Directed Oxidation Chemistry Towards 1,2,5-Trithiepane 5-oxide

The selective oxidation of one of the sulfur atoms in the 1,2,5-trithiepane ring to a sulfoxide (B87167) is a key transformation to access this compound. This requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation to the sulfone or cleavage of the ring.

A common and effective reagent for the selective oxidation of sulfides to sulfoxides is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The reaction of 1,2,5-trithiepane with one equivalent of m-CPBA at low temperatures can lead to the formation of this compound. The peroxy acid delivers a single oxygen atom to one of the sulfur atoms of the trithiepane ring. The sulfide at the 5-position is generally more susceptible to oxidation due to its electronic environment within the seven-membered ring. The use of a stoichiometric amount of the oxidizing agent is crucial to prevent further oxidation of the other sulfur atoms or the newly formed sulfoxide.

Table 2: Directed Oxidation of 1,2,5-Trithiepane

SubstrateOxidizing Agent (1 equivalent)ProductReference
1,2,5-Trithiepanemeta-Chloroperoxybenzoic acid (m-CPBA)This compound masterorganicchemistry.comorganic-chemistry.org

Note: The specific reaction conditions, such as temperature and solvent, are critical for achieving high selectivity and yield.

Regioselective Monoxidation of Thioether Moieties

The structure of 1,2,5-trithiepane presents a challenge in regioselectivity due to the presence of three sulfur atoms in different chemical environments: a disulfide bridge and a thioether. The objective is to selectively oxidize the thioether at position 5 without affecting the disulfide linkage at positions 1 and 2.

Thioethers are generally more susceptible to oxidation than disulfides under specific conditions. This difference in reactivity forms the basis for the regioselective monooxidation of the 1,2,5-trithiepane ring. The lone pair of electrons on the thioether sulfur is more nucleophilic and available for attack by an electrophilic oxidizing agent compared to the sulfur atoms in the disulfide bond, which are part of a different electronic system. By carefully selecting the oxidant and controlling reaction conditions, the oxidation can be directed specifically to the thioether moiety. nih.govrsc.org

Application of Specific Oxidizing Agents (e.g., m-Chloroperbenzoic Acid)

A variety of reagents are known to oxidize thioethers, but for achieving high selectivity and good yields in the formation of sulfoxides, peroxy acids are often the reagents of choice. masterorganicchemistry.com Among these, meta-chloroperbenzoic acid (m-CPBA) is a widely used and effective oxidant for the conversion of thioethers to sulfoxides. researchgate.netderpharmachemica.comresearchgate.net

The reaction involves the transfer of an oxygen atom from the peroxy acid to the sulfur atom of the thioether. researchgate.net The process is typically carried out at low temperatures (e.g., 0 °C) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) to moderate the reactivity of m-CPBA and prevent over-oxidation. derpharmachemica.com Using a stoichiometric amount (one equivalent) of m-CPBA relative to the thioether is crucial for selectively forming the sulfoxide. derpharmachemica.com The by-product of this reaction is 3-chlorobenzoic acid, which can typically be removed by a basic wash during the workup procedure. chemicalforums.com

Table 1: Comparison of Oxidizing Agents for Thioether Oxidation

Oxidizing Agent Typical Conditions Selectivity for Sulfoxide Notes
m-CPBA 1.2 equiv., THF, 0°C High Temperature control is crucial to prevent sulfone formation. derpharmachemica.com
Hydrogen Peroxide (H₂O₂) Varies (often with catalyst) Moderate to High Can be slow under neutral conditions without a catalyst. acs.org
Sodium Periodate (NaIO₄) MeOH/H₂O High Often used for its mildness and water-soluble by-products. derpharmachemica.com

| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O | Moderate to High | A versatile and powerful oxidant; over-oxidation is a risk. derpharmachemica.com |

Control of Oxidation State: Sulfoxide versus Sulfone Formation

The oxidation of a thioether can proceed through two stages: first to a sulfoxide and then, with further oxidation, to a sulfone. Controlling the final oxidation state is a critical aspect of the synthesis of this compound. acsgcipr.org

Sulfoxide Formation : To stop the oxidation at the sulfoxide stage, the reaction is typically performed with a controlled amount of the oxidizing agent (approximately one equivalent) and at reduced temperatures. masterorganicchemistry.comderpharmachemica.com The lower temperature decreases the rate of the second oxidation step, allowing for the isolation of the sulfoxide as the major product.

Sulfone Formation : If the corresponding sulfone (1,2,5-Trithiepane 5,5-dioxide) were the desired product, an excess of the oxidizing agent (two or more equivalents) and often higher reaction temperatures or longer reaction times would be employed. derpharmachemica.com This ensures that the initially formed sulfoxide is further oxidized to the sulfone state.

The electronic properties of the molecule also play a role. The electron-withdrawing nature of the sulfoxide group (S=O) deactivates the sulfur atom toward further electrophilic attack, making the second oxidation step slower than the first. This inherent difference in reaction rates facilitates the selective synthesis of the sulfoxide.

Derivatization and Functionalization Strategies of the 1,2,5-Trithiepane Core

Once this compound is synthesized, its core structure can be a template for creating a library of new molecules. Functionalization strategies can target the carbon backbone of the trithiepane ring. While specific research on the derivatization of 1,2,5-trithiepane is limited, strategies can be inferred from the chemistry of similar heterocyclic systems. nih.govchemrxiv.org

Potential derivatization could involve introducing substituents at the carbon atoms (positions 3, 4, 6, and 7). This might be achieved through metallation of the C-H bonds using a strong base, followed by quenching with an electrophile. The presence of the electron-withdrawing sulfoxide group could influence the acidity of the adjacent C-H protons, potentially directing this functionalization to the C4 and C6 positions. Such strategies allow for the introduction of a wide range of functional groups, including alkyl, aryl, and halogen moieties, thereby expanding the chemical space of accessible this compound derivatives.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
1,2,5-Trithiepane C₄H₈S₃
This compound C₄H₈OS₃
1,2,5-Trithiepane 5,5-dioxide C₄H₈O₂S₃
1,2-Dithiolane (B1197483) C₃H₆S₂
m-Chloroperbenzoic Acid (m-CPBA) C₇H₅ClO₃
3-Chlorobenzoic acid C₇H₅ClO₂
Dichloromethane CH₂Cl₂
Hydrogen Peroxide H₂O₂
Sodium Periodate NaIO₄

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,5 Trithiepane 5 Oxide

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

No specific GC-MS data for 1,2,5-Trithiepane (B15176187) 5-oxide, including retention times or mass fragmentation patterns, has been reported in the reviewed scientific literature. This analytical technique is crucial for the separation and identification of individual components within a mixture. In the context of cyclic organosulfur compounds, GC-MS is often employed to analyze complex mixtures derived from natural sources or synthetic reactions. However, without experimental data for 1,2,5-Trithiepane 5-oxide, a detailed analysis of its behavior under GC-MS conditions cannot be provided.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Detailed Infrared (IR) and Raman spectroscopic data for this compound are not available in the surveyed literature. Vibrational spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, one would anticipate characteristic vibrational modes associated with the S=O (sulfoxide) group, as well as C-S and S-S stretching and bending vibrations. The lack of published spectra prevents a definitive assignment of these vibrational frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

There is no reported Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. While disulfides and sulfoxides do exhibit UV absorption, specific data such as the absorption maximum (λmax) and molar absorptivity for this compound have not been documented.

X-ray Crystallography for Solid-State Molecular Geometry

A crystal structure for this compound has not been published. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise information on bond lengths, bond angles, and conformational details. The synthesis of five- to seven-membered cyclic thiosulfinates has been described in the literature, but a specific crystallographic study of the 7-membered this compound is not among the available reports. nih.gov

Reaction Pathways and Mechanistic Investigations Involving 1,2,5 Trithiepane 5 Oxide

Coordination Chemistry with Transition Metal Complexes

The interaction of 1,2,5-Trithiepane (B15176187) 5-oxide with transition metal complexes, particularly metal carbonyls, leads to the formation of novel organometallic structures. These reactions often involve the cleavage of the sulfur-sulfur bond and rearrangement of the ligand backbone to form stable dithiolato complexes.

Reactions with Metal Carbonyls (e.g., Nonacarbonyldiiron)

The reaction of 1,2,5-Trithiepane, the parent thioether of 1,2,5-Trithiepane 5-oxide, with nonacarbonyldiiron (Fe₂(CO)₉) has been investigated. This reaction serves as a model for understanding the potential reactivity of its oxidized counterpart. The interaction of various cyclic trithianes with iron carbonyls typically results in the formation of diiron hexacarbonyl dithiolato complexes. nih.gov In these reactions, the metal carbonyl facilitates the cleavage of the S-S bond within the heterocyclic ring.

While direct studies on this compound are limited, the established reactivity of related organosulfur compounds with iron carbonyls suggests a pathway involving the coordination of the sulfur atoms to the iron centers, followed by ring-opening and desulfurization or rearrangement to form a more stable dithiolato-bridged diiron complex. The presence of the sulfoxide (B87167) group in this compound is expected to influence the regioselectivity of the ring opening and the nature of the resulting iron complexes.

Structural and Electrochemical Characterization of Diiron Dithiolato Complexes

The diiron dithiolato complexes resulting from the reactions of cyclic sulfur compounds with iron carbonyls have been extensively characterized using various spectroscopic and electrochemical techniques. nih.gov X-ray crystallography is a primary tool for elucidating the solid-state structures of these complexes, revealing the geometry of the Fe₂(μ-S)₂ core and the coordination of the carbonyl and dithiolato ligands. nih.gov

The electrochemical properties of these diiron dithiolato complexes are of significant interest due to their relevance as models for the active site of [FeFe]-hydrogenase enzymes. nih.gov Cyclic voltammetry is commonly employed to determine their reduction potentials and to study their behavior under catalytic conditions for proton reduction. nih.gov The nature of the dithiolate bridge and the substituents on the ligand framework can significantly influence the electrochemical properties of the complex. nih.govnih.gov

Compound/Complex FamilySpectroscopic DataElectrochemical Data
Diiron hexacarbonyl dithiolato complexesIR spectroscopy shows characteristic CO stretching frequencies. NMR spectroscopy provides information on the ligand environment.Cyclic voltammetry reveals reduction potentials and catalytic activity for proton reduction.
(μ-pdt)[Fe₂(CO)₅L] (pdt = propanedithiolate)IR and NMR spectroscopy confirm the structure and ligand coordination.Cyclic voltammograms show the influence of ligand L on the reduction potential and catalytic overpotential. nih.gov
Diiron complexes with quinoxaline-containing dithiolate bridgesCharacterized by elemental analysis, IR, MS, and NMR spectroscopy. nih.govProtonation of the quinoxaline (B1680401) nitrogen atoms is observed upon addition of acid, affecting the electrochemical behavior. nih.gov

Mechanistic Aspects of Metal-Assisted Transformations

The reaction between cyclic sulfur compounds and metal carbonyls is believed to proceed through several mechanistic steps. Initially, one of the sulfur atoms of the heterocycle likely coordinates to an iron center of the metal carbonyl. This is followed by the cleavage of a sulfur-sulfur bond, which can be promoted by the metal center. Subsequent rearrangement and coordination of the newly formed thiolato ends to the diiron core lead to the final dithiolato-bridged complex.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanisms of related systems, like the thionation of carbonyl compounds with Lawesson's reagent, which also involves sulfur-phosphorus heterocycles. unict.itresearchgate.net These studies suggest that the reaction can proceed through concerted cycloaddition and cycloreversion steps. unict.itresearchgate.net Similar computational approaches could provide valuable insights into the specific mechanism of the reaction between this compound and iron carbonyls, including the role of the sulfoxide group in directing the reaction pathway.

Redox Chemistry of the Sulfoxide Moiety

The sulfoxide group in this compound is a key functional group that can undergo both oxidation and reduction, leading to different classes of sulfur-containing heterocycles.

Further Oxidation to the Corresponding Sulfone

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.org Various oxidizing agents can be employed for this purpose, with common choices including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

In the context of this compound, further oxidation of the sulfoxide moiety would lead to the formation of 1,2,5-Trithiepane 5,5-dioxide, a cyclic thiosulfonate. The oxidation of similar cyclic thiosulfinates to their corresponding thiosulfonates has been reported in the literature. The reaction conditions, such as the choice of oxidant and solvent, can be controlled to achieve selective oxidation to the sulfone. organic-chemistry.org

Reductive Pathways to the Parent Thioether

The reduction of cyclic thiosulfinates to their corresponding cyclic disulfides has been demonstrated. nih.gov This process involves the removal of the oxygen atom from the sulfoxide group. It is plausible that similar reductive conditions could be applied to this compound to yield the parent 1,2,5-Trithiepane. The choice of reducing agent would be crucial to ensure selectivity and avoid cleavage of the S-S or C-S bonds within the seven-membered ring.

Theoretical Prediction of Autoxidation Processes

There is no specific literature available detailing the theoretical prediction of autoxidation processes for this compound. However, general principles of autoxidation in sulfur-containing compounds can be considered. Autoxidation processes typically involve radical chain reactions initiated by the abstraction of a hydrogen atom, followed by the reaction with molecular oxygen to form peroxy radicals. nih.gov

For this compound, theoretical studies would likely focus on the following aspects:

Hydrogen Atom Abstraction: Computational models would investigate the bond dissociation energies (BDEs) of the C-H bonds in the molecule. The presence of the electron-withdrawing sulfoxide group could influence the stability of the resulting carbon-centered radicals.

Radical Stability: The stability of the initial carbon-centered radical and the subsequent peroxy radical (ROO•) would be assessed. The proximity of the disulfide and sulfoxide functionalities could lead to intramolecular interactions that stabilize or destabilize these radical intermediates.

Reaction with Oxygen: The kinetics and thermodynamics of the reaction between the carbon-centered radical and O₂ would be a key area of theoretical investigation.

General studies on the oxidation of organic sulfides indicate that the process can be complex, potentially leading to a variety of oxidized sulfur species, including sulfoxides and sulfones. nih.gov Theoretical studies on the oxidation of other sulfur heterocycles, such as thiophene, have shown that the reaction mechanism is heavily influenced by the electronic structure of the ring and the nature of the oxidizing agent. researchgate.net

Ring Transformation and Rearrangement Reactions

Specific information on ring transformation and rearrangement reactions of this compound is not available. However, sulfur-containing heterocycles are known to undergo a variety of ring expansion, contraction, and rearrangement reactions, often promoted by heat, light, or chemical reagents. nih.gov

Potential ring transformation pathways for this compound could involve:

Extrusion of Sulfur or Sulfur Monoxide: The thiosulfinate group (S-S=O) is a potential leaving group. Thermal or photochemical conditions might lead to the extrusion of SO, resulting in a smaller sulfur-containing ring.

Ring Expansion: Rearrangements involving the cleavage of a C-S or S-S bond followed by recyclization could lead to larger ring systems.

Rearrangement of the Sulfoxide: The sulfoxide group itself can participate in rearrangements, such as the Pummerer reaction or Mislow-Evans rearrangement, if appropriate activating groups are present.

The study of other sulfur-containing heterocycles provides precedents for such transformations. For instance, the synthesis of various sulfur heterocycles can be achieved through ring enlargement of smaller cyclic precursors. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

No experimental or theoretical data on the reaction kinetics and thermodynamic parameters of this compound have been found in the reviewed literature. To determine these parameters, a series of experimental and computational studies would be necessary.

Experimental Approaches:

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) could be used to measure the enthalpy changes associated with its reactions.

Spectroscopic Monitoring: The rates of reaction could be followed using spectroscopic methods such as UV-Vis, NMR, or IR spectroscopy by monitoring the disappearance of the reactant or the appearance of products over time.

Electrochemical Methods: Cyclic voltammetry could be employed to study the redox properties of the molecule, providing insights into the thermodynamics of its oxidation and reduction. usn.nonih.gov

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the enthalpies of formation, Gibbs free energies, and activation energies for proposed reaction pathways. researchgate.netjeeadv.ac.in

Transition State Theory: This theory can be used in conjunction with computational chemistry to predict reaction rate constants.

General thermodynamic and kinetic data for the oxidation of simple sulfides show that the initial one-electron transfer to oxygen can be thermodynamically unfavorable, creating a kinetic barrier. nih.govfrontiersin.org The presence of the disulfide bond and the sulfoxide group in this compound would add significant complexity to these calculations.

Advanced Computational Chemistry and Theoretical Modeling of 1,2,5 Trithiepane 5 Oxide

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized molecules like 1,2,5-Trithiepane (B15176187) 5-oxide.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For cyclic systems like 1,2,5-Trithiepane 5-oxide, this is particularly crucial as the ring's flexibility can give rise to multiple stable conformations.

Drawing from studies on similar trithiepane systems, it is predicted that the seven-membered ring of this compound would adopt non-planar conformations to alleviate ring strain. The most likely low-energy conformations are expected to be variations of the chair , boat , and twist-chair forms. The presence of the sulfoxide (B87167) group, with its stereogenic sulfur atom, introduces additional complexity, leading to axial and equatorial isomers for the S=O bond in each of these ring conformations.

DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to optimize the geometry of these various conformers. The relative energies of these optimized structures would then reveal the most stable conformation. For instance, in studies of 3,3,6,6-tetramethyl-1,2,5-trithiepane, DFT calculations have shown a preference for a twist-chair conformation. A similar preference might be expected for the 5-oxide derivative, although the electrostatic interactions involving the polar S=O group could influence the conformational energies.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The sulfoxide group is expected to significantly influence the electronic structure, with the lone pairs on the oxygen atom and the polarity of the S=O bond playing a key role in the molecule's electrostatic potential and dipole moment.

Table 1: Predicted Stable Conformations of this compound and Key Geometric Parameters (Analog-Based)

ConformationS=O OrientationPredicted Relative Energy (kcal/mol)Key Dihedral Angle(s) (Predicted)
Twist-ChairAxial0.0 (Global Minimum)C-S-S-C, S-C-C-S
Twist-ChairEquatorial> 0.0C-S-S-C, S-C-C-S
ChairAxial> 0.0C-S-C-C, S-C-S-S
ChairEquatorial> 0.0C-S-C-C, S-C-S-S
BoatAxialHigherS-C-C-S, C-S-S-C
BoatEquatorialHigherS-C-C-S, C-S-S-C

Note: The relative energies and specific dihedral angles are hypothetical and based on general principles of conformational analysis of seven-membered rings and related trithiepanes. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant advantage of DFT is its ability to predict various spectroscopic properties with a reasonable degree of accuracy, which can then be compared with experimental data to validate the computed structures.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts are highly sensitive to the molecular geometry and electronic environment. By comparing the calculated NMR spectra for different conformers with experimental data, it is possible to determine the dominant conformation in solution. For cyclic sulfoxides, the chemical shifts of the carbons alpha and beta to the sulfoxide group are particularly informative for assigning the stereochemistry (axial vs. equatorial) of the S=O bond.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These calculations can aid in the assignment of experimental infrared (IR) spectra. A prominent feature in the predicted IR spectrum of this compound would be the S=O stretching vibration, typically observed in the 1000-1100 cm⁻¹ range for sulfoxides. The exact position of this band can provide clues about the electronic environment and potential hydrogen bonding interactions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the sulfur atoms and the sulfoxide chromophore.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound (Analog-Based)

Spectroscopic TechniquePredicted Key FeaturePredicted Value/Range
¹³C NMRChemical shifts of Cα to S=ODependent on axial/equatorial orientation
¹H NMRChemical shifts of protons on Cα to S=ODependent on stereochemistry
IR SpectroscopyS=O stretching frequency~1050 cm⁻¹
UV-Vis Spectroscopyλmax~220-260 nm

Note: These values are estimations based on data for other cyclic sulfoxides and would need to be confirmed by specific calculations for this compound.

Elucidation of Reaction Mechanisms via Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, several reactions could be of interest, such as its oxidation to a sulfone, its reduction to the corresponding trithiepane, or thermal decomposition pathways.

By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy path from reactants to products. The transition state, which is a saddle point on this surface, represents the energy barrier that must be overcome for the reaction to occur. The structure and energy of the transition state provide critical insights into the factors that control the reaction rate and selectivity. For instance, theoretical studies on the reduction of sulfoxides have explored the formation of intermediate species and the role of proton transfer in the reaction mechanism.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for studying static properties and reaction pathways of individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Exploration of Conformational Interconversion Pathways

The seven-membered ring of this compound is expected to be flexible, and the molecule will likely exist as a mixture of interconverting conformers at room temperature. MD simulations are ideally suited to study these conformational changes. By simulating the molecule's motion over a sufficiently long timescale (nanoseconds to microseconds), it is possible to observe transitions between different conformational minima (e.g., from a chair to a twist-chair conformation).

The analysis of the MD trajectory can reveal the pathways of these interconversions and the energy barriers associated with them. This dynamic information is complementary to the static picture provided by DFT calculations and is crucial for a complete understanding of the molecule's behavior.

Analysis of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For a polar molecule like this compound, interactions with polar solvents (e.g., water or methanol) through hydrogen bonding and dipole-dipole interactions can stabilize certain conformations over others.

By running MD simulations in different solvents, it is possible to quantify the effect of the solvent on the conformational equilibrium. For example, a polar solvent might favor a conformation where the polar S=O group is more exposed to the solvent, whereas a nonpolar solvent might favor a conformation where the polar group is more buried within the molecule. This information is critical for understanding the behavior of this compound in realistic chemical environments. Studies on other organosulfur compounds have shown that solvent interactions can play a significant role in their aggregation and conformational preferences.

Quantum Chemical Prediction of Reactivity Profiles

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other chemical species. irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.com

For this compound, the presence of both sulfide (B99878) and sulfoxide functional groups within a seven-membered ring suggests a complex electronic environment. The sulfoxide group, with its polar S=O bond, is expected to significantly influence the FMOs compared to the parent 1,2,5-Trithiepane. The oxygen atom's electronegativity will likely lower the energy of the orbitals, particularly those with significant contribution from the sulfur atom of the sulfoxide.

While specific DFT calculations for this compound are not available in the current literature, we can infer its likely FMO characteristics by examining related cyclic sulfoxides. For instance, computational studies on simple cyclic sulfoxides like thiane (B73995) S-oxide provide a basis for understanding the electronic effects. The HOMO is typically localized on the sulfur and oxygen atoms of the sulfoxide group, making this site susceptible to electrophilic attack. The LUMO, conversely, is often an antibonding orbital (σ*) associated with the S-C or S-O bonds, indicating that nucleophilic attack might lead to ring opening or reduction of the sulfoxide.

Illustrative FMO Data for a Related Cyclic Sulfoxide

To illustrate the typical values obtained from FMO analysis, the following table presents hypothetical, yet representative, data for a cyclic sulfoxide, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. It is crucial to note that these values are for illustrative purposes and are not the experimentally or computationally verified data for this compound.

Molecular OrbitalEnergy (eV)Orbital Character
HOMO-9.25Lone pair on sulfur and oxygen of the sulfoxide
LUMO+1.15σ* antibonding orbital of the S-C bonds
HOMO-LUMO Gap10.40Indicates moderate kinetic stability

The reactivity of this compound would be predicted based on these orbitals. The HOMO suggests that it can act as a nucleophile, particularly at the sulfoxide group, reacting with electrophiles. The LUMO indicates that it can be attacked by nucleophiles, potentially leading to reactions at the carbon atoms adjacent to the sulfoxide sulfur.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. nih.gov While often used for biological activity, QSAR can also be applied to predict chemical reactivity and physicochemical properties. rsc.org These models are built by correlating molecular descriptors (numerical representations of molecular structure) with an observed activity or property.

For this compound, a QSAR model for chemical reactivity could be developed to predict, for example, its rate of oxidation, reduction, or hydrolysis under specific conditions. As no specific QSAR studies for the reactivity of this compound have been published, this section will outline the general approach and a hypothetical model.

The development of a QSAR model for the reactivity of this compound would involve the following steps:

Data Set Collection: A series of structurally related organosulfur compounds with experimentally measured reactivity data (e.g., reaction rate constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum chemical descriptors: Derived from computational chemistry calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. scirp.org

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. acs.org

Illustrative QSAR Model for Sulfoxide Reactivity

The following table presents a hypothetical QSAR model to illustrate how such a model for predicting the reactivity of sulfoxides might be structured. The descriptors and their coefficients are purely for illustrative purposes.

DescriptorSymbolHypothetical CoefficientDescription
Energy of the LUMOELUMO-0.85Relates to the molecule's electrophilicity.
Dipole Momentμ+0.25Reflects the overall polarity of the molecule.
Molecular Surface AreaMSA-0.10Accounts for steric effects.
Charge on Sulfoxide Sulfurq(S)+1.50Indicates the electrophilic character of the sulfur atom.

The resulting hypothetical QSAR equation would be of the form:

log(Reactivity) = c + (-0.85 * ELUMO) + (0.25 * μ) + (-0.10 * MSA) + (1.50 * q(S))

Where 'c' is a constant. Such a model, once properly developed and validated, could be used to predict the chemical reactivity of new or untested compounds like this compound, based solely on its calculated molecular descriptors.

Comparative Studies with Analogous Sulfur Heterocycles and Oxidized Forms

Comparison with Other Cyclic Sulfides (e.g., Trithiolanes, Trithianes, Trithiocanes, Trithionanes)

The properties of 1,2,5-Trithiepane (B15176187) 5-oxide are best understood when compared with its non-oxidized parent, 1,2,5-trithiepane, and other cyclic sulfides of varying ring sizes, such as trithiolanes (five-membered), trithianes (six-membered), trithiocanes (eight-membered), and trithionanes (nine-membered).

In comparison to smaller rings like trithiolanes and trithianes, the seven-membered ring of 1,2,5-trithiepane and its 5-oxide exhibit greater conformational flexibility. However, this flexibility is still somewhat restricted compared to larger rings like trithiocanes and trithionanes. Ring strain is a significant factor in smaller rings, leading to higher reactivity, often through ring-opening reactions. nih.govwikipedia.orglibretexts.org For instance, cyclopropane (B1198618) and cyclobutane, small cycloalkanes, exhibit high ring strain due to deviations from ideal bond angles. libretexts.org While not as strained as three- or four-membered rings, the seven-membered ring of 1,2,5-trithiepane still possesses some degree of strain that influences its reactivity.

The arrangement of sulfur atoms in 1,2,5-trithiepane (1,2,5-substitution) is also a key determinant of its properties compared to isomers like 1,3,5-trithiane, a six-membered ring. In 1,3,5-trithiane, the sulfur atoms are separated by methylene (B1212753) groups, leading to a more stable chair-like conformation. In contrast, the 1,2-disulfide linkage in 1,2,5-trithiepane introduces a unique structural feature that affects its redox properties and thermal stability.

Compound NameMolecular FormulaRing SizeKey Structural Features
1,2,5-TrithiepaneC4H8S3 ontosight.ai7Contains a 1,2-disulfide linkage. ontosight.ai
1,3,5-TrithianeC3H6S6Alternating sulfur and carbon atoms.
Trithiolane (generic)Varies5Five-membered ring with three sulfur atoms.
Trithiocane (generic)Varies8Eight-membered ring with three sulfur atoms.
Trithionane (generic)Varies9Nine-membered ring with three sulfur atoms.

Analogous Seven-Membered Rings with Varied Heteroatom Composition (e.g., Oxadithiepanes, Thiadiazepines)

Replacing one or more sulfur atoms in the 1,2,5-trithiepane ring system with other heteroatoms, such as oxygen or nitrogen, leads to analogous seven-membered rings like oxadithiepanes and thiadiazepines, each with distinct properties.

The introduction of an oxygen atom in place of a sulfur atom to form an oxadithiepane would significantly alter the ring's polarity and hydrogen bonding capabilities. Oxygen is more electronegative than sulfur, which would lead to a more polarized C-O bond compared to a C-S bond. This can affect the compound's solubility, boiling point, and interactions with biological targets.

Thiadiazepines, which incorporate nitrogen atoms into the seven-membered ring, introduce basic centers into the molecule. The presence of nitrogen atoms allows for protonation and the formation of hydrogen bonds, which can have a profound impact on the compound's pharmacological properties. For instance, some thiadiazepine derivatives have been investigated for their potential therapeutic applications. The introduction of heteroatoms like nitrogen and sulfur can influence the electronic properties and reactivity of the heterocyclic ring. rsc.org

Compound NameMolecular FormulaRing SizeHeteroatomsNotable Properties
1,2,5-Trithiepane 5-oxideC4H8S3O73 Sulfur, 1 OxygenContains a sulfoxide (B87167) group; expected to be more polar than the parent trithiepane.
Oxadithiepane (generic)Varies71 Oxygen, 2 SulfurIncreased polarity compared to trithiepanes.
Thiadiazepine (generic)Varies71 Sulfur, 2 NitrogenContains basic nitrogen centers; potential for pharmacological activity.

Fused-Ring Systems (e.g., Benzotrithiepins, Benzotrithiocins)

Fusing a benzene (B151609) ring to the trithiepane system results in benzotrithiepins. These fused-ring systems exhibit a combination of the properties of the heterocyclic ring and the aromatic benzene ring. The rigid, planar benzene ring imposes significant conformational constraints on the seven-membered trithiepin ring.

The synthesis of benzothiepin derivatives has been explored, and these compounds have shown potential in various applications, including as anti-inflammatory agents. nih.gov The fusion of the benzene ring can also influence the electronic properties of the sulfur atoms in the heterocyclic ring through resonance and inductive effects.

Similarly, benzotrithiocins would be eight-membered rings containing three sulfur atoms fused to a benzene ring. The larger ring size in benzotrithiocins would allow for greater conformational flexibility compared to the seven-membered ring of benzotrithiepins. The presence of the fused aromatic ring in both benzotrithiepins and benzotrithiocins provides a scaffold for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Compound NameKey Structural Features
Benzotrithiepin (generic)A benzene ring fused to a seven-membered ring containing three sulfur atoms.
Benzotrithiocin (generic)A benzene ring fused to an eight-membered ring containing three sulfur atoms.

Influence of Ring Size and Heteroatom Arrangement on Molecular Properties and Reactivity

The molecular properties and reactivity of sulfur heterocycles are profoundly influenced by both the size of the ring and the arrangement of the heteroatoms within it.

Ring Size: As discussed, smaller rings (3- and 4-membered) are generally characterized by high ring strain, which makes them more reactive and prone to ring-opening reactions. nih.govwikipedia.orglibretexts.org Medium-sized rings (7- to 11-membered) have less ring strain but can experience transannular strain due to interactions between atoms across the ring. This can lead to unique conformational preferences and reactivity patterns. Larger rings generally behave more like their acyclic counterparts. For seven-membered rings, there is a balance between ring strain and conformational flexibility that gives rise to their characteristic properties. nih.gov

Heteroatom Arrangement: The number, type, and position of heteroatoms in a heterocyclic ring are critical determinants of its properties. The introduction of heteroatoms like oxygen and nitrogen alters the electronic distribution, polarity, and hydrogen-bonding capabilities of the molecule. rsc.org In the case of this compound, the presence of three sulfur atoms, with one in an oxidized state, and their specific 1,2,5-arrangement, creates a unique electronic environment. The 1,2-disulfide bond is a particularly important feature, as it is known to be a reactive functional group. The oxidation of one of the sulfur atoms to a sulfoxide further modulates this reactivity. Computational studies on other heterocyclic systems have shown that the nature of the heteroatom significantly affects the electronic structure and, consequently, the reactivity of the compound.

Emerging Research Directions and Future Perspectives in 1,2,5 Trithiepane 5 Oxide Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 1,2,5-trithiepane (B15176187) 5-oxide presents a considerable challenge, particularly concerning the control of stereochemistry at the sulfur atom of the sulfoxide (B87167). The parent compound, 1,2,5-trithiepane, can be synthesized through methods such as the reaction of 1,2-dithiolane (B1197483) with sulfur dichloride. ontosight.ai However, the subsequent oxidation to the sulfoxide must be performed stereoselectively to access enantiomerically pure forms of the target molecule.

Future research will likely focus on two main strategies for stereoselective synthesis:

Chiral Oxidizing Agents: The oxidation of the sulfide (B99878) moiety in a pre-formed 1,2,5-trithiepane ring using chiral oxidizing agents is a promising approach. Reagents such as chiral oxaziridines or titanium-based catalysts in the presence of chiral ligands (e.g., diethyl tartrate) could provide a direct route to enantiomerically enriched 1,2,5-trithiepane 5-oxide. The development of these methods would require careful optimization of reaction conditions to favor oxidation at the desired sulfur atom over the disulfide bridge.

Enzymatic Resolution: Biocatalysis, particularly using lipases or oxidoreductases, offers a green and highly selective alternative. mdpi.com A potential pathway involves the kinetic resolution of a racemic mixture of this compound. For instance, a lipase (B570770) could selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart. mdpi.com This strategy relies on the enzyme's ability to discriminate between the two enantiomers of the sulfoxide.

The successful development of these pathways is crucial for investigating the chiroptical properties and stereospecific interactions of this compound in biological and material science contexts.

Table 1: Potential Stereoselective Synthetic Approaches

MethodDescriptionPotential AdvantagesKey Challenges
Chiral Oxidation Oxidation of 1,2,5-trithiepane with a chiral oxidizing agent or a metal catalyst with a chiral ligand.Direct synthesis, potential for high enantiomeric excess.Chemoselectivity (avoiding disulfide oxidation), optimization of reagents and conditions.
Enzymatic Resolution Use of an enzyme (e.g., lipase) to selectively react with one enantiomer of racemic this compound. mdpi.comHigh stereoselectivity, environmentally friendly conditions. mdpi.comFinding a suitable enzyme, maximum theoretical yield of 50% for one enantiomer.
Chiral Pool Synthesis Starting from an enantiomerically pure precursor that directs the stereochemistry of the oxidation step.Inherited chirality can lead to high stereochemical control. mdpi.comAvailability of suitable chiral starting materials.

Advanced Spectroscopic Techniques for Isomeric Discrimination

The structural complexity of this compound, which includes a flexible seven-membered ring and a stereogenic sulfoxide center, makes the differentiation of its isomers a non-trivial task. Advanced spectroscopic methods are essential for unambiguous characterization.

While standard 1H and 13C NMR are foundational, more sophisticated techniques are required for complete structural elucidation. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for assigning the proton and carbon signals of the complex ring system. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) can provide through-space correlations, which are critical for determining the relative stereochemistry of the sulfoxide oxygen with respect to the ring substituents and for analyzing the conformational preferences of the seven-membered ring.

33S NMR Spectroscopy: As a direct probe of the sulfur nucleus, 33S NMR could offer unique insights. However, its application is hampered by the low natural abundance of the 33S isotope and the quadrupolar nature of the nucleus, which often leads to very broad signals. mdpi.com Despite these challenges, for a molecule like this compound, 33S NMR could potentially distinguish the three chemically distinct sulfur environments (sulfide, disulfide, and sulfoxide), providing valuable electronic structure information that is difficult to obtain otherwise. mdpi.com

Table 2: Application of Advanced NMR for Isomeric Discrimination

NMR TechniqueInformation GainedRelevance to this compound
HMQC/HSQC One-bond proton-carbon correlations. ipb.ptAssigning carbon signals based on attached protons.
HMBC Two- and three-bond proton-carbon correlations. ipb.ptElucidating the connectivity of the heterocyclic ring.
NOESY/ROESY Through-space proton-proton correlations.Differentiating cis/trans isomers and determining ring conformation.
33S NMR Direct information on the electronic environment of sulfur nuclei. mdpi.comPotentially distinguishing the three unique sulfur atoms and probing the electronic effect of oxidation.

Integration of Machine Learning in Predictive Chemical Research

The application of machine learning (ML) in chemistry is revolutionizing how researchers predict molecular properties and design new compounds. nih.gov For a relatively unexplored molecule like this compound, ML models can accelerate research by predicting its properties before engaging in costly and time-consuming synthesis.

Property Prediction: ML models, trained on large datasets of known molecules, can predict a wide range of physicochemical properties. researchgate.net For this compound, this could include predictions of its solubility, boiling point, and partition coefficient, which are crucial for designing applications in materials science or medicinal chemistry. chemeo.comyoutube.com

Predicting Reactivity and Spectra: More advanced ML models can predict reaction outcomes and spectroscopic data. nih.gov A trained model could forecast the most likely sites of reaction on the this compound ring or predict its NMR and mass spectra, aiding in its identification and characterization. youtube.comnih.gov

Generative Models for Drug Discovery: By learning the structural features of biologically active molecules, generative ML models could design novel derivatives of this compound with enhanced biological activity, guiding future synthetic efforts toward promising drug candidates. nih.gov

The integration of these computational tools represents a paradigm shift, enabling a data-driven approach to exploring the chemical space around this unique heterocyclic system. researchgate.net

Table 3: Potential Machine Learning Applications

Application AreaML Model TypePredicted OutputPotential Impact
Physicochemical Properties Regression ModelsSolubility, LogP, Boiling Point. chemeo.comyoutube.comFaster screening for specific applications.
Spectroscopic Data Graph Neural NetworksNMR Chemical Shifts, Mass Fragmentation Patterns.Aid in structural elucidation and identification.
Bioactivity Prediction Classification/Regression ModelsBinding affinity to a target protein, toxicity.Prioritizing synthetic targets for drug discovery.
Synthetic Route Design Transformer/Graph-based ModelsRetrosynthetic pathways, reaction conditions.Accelerating the discovery of efficient syntheses.

Exploration of New Chemical Reactivities and Functionalizations

The unique arrangement of sulfur functionalities in this compound suggests a rich and underexplored reactivity profile. The sulfoxide group, in particular, acts as a versatile functional handle.

Reactions at the Sulfoxide: The sulfoxide moiety can undergo thermal syn-elimination (Pummerer-type rearrangement) to introduce unsaturation or new functional groups on the adjacent carbon atoms. This provides a pathway to functionalized thiepanes that are otherwise difficult to access.

Cycloaddition Reactions: Drawing parallels with the well-studied chemistry of thiophene-S-oxides, this compound could potentially act as a diene or dienophile in cycloaddition reactions. semanticscholar.orgresearchgate.net The reactivity would be highly dependent on the conformation and electronic properties of the seven-membered ring.

C-H Functionalization: Modern synthetic methods focusing on direct C-H functionalization could be applied to selectively modify the carbon skeleton of the ring. nih.govnih.govrsc.org This approach avoids the need for pre-functionalized substrates and allows for the late-stage introduction of various substituents, rapidly generating a library of derivatives for further study.

Investigating these and other transformations will be key to unlocking the synthetic potential of this compound as a building block for more complex molecules.

Table 4: Prospective Reactivity and Functionalization

Reaction TypeReagents/ConditionsPotential ProductSynthetic Utility
Pummerer Rearrangement Acetic anhydride, heatα-Acetoxylated sulfideIntroduction of a functional handle adjacent to a sulfur atom.
[4+2] Cycloaddition Electron-deficient dienophile (e.g., maleic anhydride)Bicyclic sulfur-containing adductConstruction of complex polycyclic systems. semanticscholar.org
Michael Addition Nucleophiles (e.g., thiols, amines)Addition to an α,β-unsaturated sulfoxide derivativeFormation of new C-C or C-heteroatom bonds. researchgate.net
C-H Functionalization Transition metal catalyst (e.g., Pd, Rh), directing groupArylated or alkylated trithiepane derivativeLate-stage modification of the core structure. nih.govnih.gov

Q & A

Q. What controls and replicates are essential when studying this compound’s environmental transformation products?

  • Methodological Answer: Include abiotic controls (e.g., autoclaved sediments) to distinguish microbial vs. chemical degradation. Triplicate spiked samples and matrix-matched calibration curves minimize matrix effects in quantification. Isotope-labeled analogs (e.g., ³⁴S-enriched) can track transformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.